Pimasertib - 1236699-92-5

Pimasertib

Catalog Number: EVT-288172
CAS Number: 1236699-92-5
Molecular Formula: C15H15FIN3O3
Molecular Weight: 431.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pimasertib, also known as AS-703026 or MSC1936369B, is a potent and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , ] Pimasertib is an orally bioavailable small molecule that has demonstrated anti-tumor activity in various preclinical cancer models, primarily those harboring activating mutations in the RAS/RAF/MEK/ERK pathway. [, , , , , , , , , ] It functions by binding to an allosteric site on MEK1/2, distinct from the ATP-binding site, leading to the inhibition of downstream signaling. [, ]

Mechanism of Action

Pimasertib acts by selectively and potently inhibiting MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. [, , ] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [, , , ] Dysregulation of this pathway, often due to mutations in genes like KRAS, NRAS, and BRAF, is frequently observed in various cancers. [, , , , , , ]

By binding to an allosteric site on MEK1/2, distinct from the ATP-binding pocket, Pimasertib prevents the phosphorylation and activation of downstream effector ERK1/2. [, ] This inhibition effectively disrupts the signal transduction cascade, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

Pimasertib has demonstrated synergistic effects when combined with other targeted therapies, including PI3K inhibitors (e.g., idelalisib, SAR245409, BEZ235), BTK inhibitors (e.g., ibrutinib), and PARP inhibitors (e.g., olaparib). [, , , , , , ] This synergistic activity highlights the potential for developing combination therapies that target multiple pathways to overcome resistance mechanisms and enhance anti-tumor efficacy.

a. Pancreatic Cancer:

Pimasertib has shown promising activity in pancreatic ductal adenocarcinoma (PDAC) models, particularly when combined with gemcitabine. [, , , ] Studies have demonstrated that Pimasertib can enhance gemcitabine efficacy by reducing the protein levels of Ribonucleotide Reductase subunit-1 (RRM1), a key enzyme involved in DNA synthesis and repair. [, , ] RRM1 has been associated with gemcitabine resistance, and its downregulation by Pimasertib suggests a potential mechanism for overcoming this resistance. [, , ]

c. Lymphomas:

Pimasertib has shown preclinical activity in various lymphoma models, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). [, , , , ] Combination therapies with Pimasertib and other targeted agents, such as PI3K inhibitors (idelalisib) and BTK inhibitors (ibrutinib), have demonstrated strong synergistic effects. [, , , ] These findings support further investigation of Pimasertib-containing regimens for relapsed and refractory lymphomas.

d. Other Cancers:

  • Colorectal Cancer: Pimasertib, in combination with PI3K/mTOR inhibitors or multi-targeted kinase inhibitors, has demonstrated anti-tumor activity in Pimasertib-resistant human colorectal cancer cells. [] This suggests the potential for overcoming intrinsic resistance to MEK inhibition in colorectal cancer by targeting multiple pathways.
  • Ovarian Cancer: Combination therapies of Pimasertib with PI3K/mTOR inhibitors (SAR245409) have shown promising activity in low-grade serous ovarian cancer models. [, ] These findings warrant further clinical investigation of this combination for this subtype of ovarian cancer, which has a high unmet medical need.

Idelalisib

Relevance: Idelalisib demonstrates strong synergy with pimasertib in preclinical models of mature B-cell lymphomas, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL). [, , ]. This synergistic effect stems from the combined inhibition of the MAPK and PI3K pathways, leading to enhanced antitumor activity and increased apoptosis in these lymphoma models. [, ].

Ibrutinib

Relevance: Ibrutinib exhibits potent synergy with pimasertib across various lymphoma models, particularly in ABC-DLBCL. [, , ]. This synergistic interaction arises from the simultaneous targeting of the MAPK and B-cell receptor signaling pathways, resulting in enhanced antitumor activity and a significant reduction in tumor volume compared to single-agent treatments. [, ].

Venetoclax

Relevance: Combining venetoclax with pimasertib demonstrates synergistic effects in cell lines derived from ABC-DLBCL and MCL. []. The combination leads to enhanced antitumor activity by simultaneously targeting the MAPK pathway and promoting apoptosis through BCL-2 inhibition.

OTX-015 (MK-8628)

Relevance: OTX-015 displays synergistic activity with pimasertib in ABC-DLBCL and MCL cell lines. [, ]. This synergy stems from the combined targeting of MYC-driven transcriptional programs by OTX-015 and the inhibition of the MAPK pathway by pimasertib, resulting in enhanced antitumor activity.

Selinexor

Relevance: Selinexor demonstrates synergistic activity with pimasertib in ABC-DLBCL, CLL, and MCL cell lines. [, ]. This synergy likely arises from the combination of disrupting nuclear export processes by selinexor and inhibiting the MAPK pathway by pimasertib, leading to enhanced antitumor effects.

Gemcitabine

Relevance: Sequential combination of pimasertib with gemcitabine demonstrated synergistic antiproliferative effects and increased apoptosis in human pancreatic cancer cells. [, , , ]. This synergistic effect is mediated through pimasertib's ability to downregulate ribonucleotide reductase subunit 1 (RRM1) protein levels, a key enzyme involved in DNA synthesis and a known factor in gemcitabine resistance. [, ].

TH-302

Relevance: Combining pimasertib with TH-302 demonstrated schedule-dependent efficacy in pancreatic and biliary tract tumor models. []. The greatest combination efficacy was observed when pimasertib was administered before TH-302, indicating a potential synergy between suppressing the MAPK pathway and exploiting tumor hypoxia for enhanced antitumor effects. [].

Olaparib

Relevance: Combining pimasertib with olaparib demonstrated enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergy arises from pimasertib's ability to downregulate BRCA2 protein expression, impairing homologous recombination repair, and increasing sensitivity to PARP inhibition. [].

Evofosfamide

Relevance: Combining pimasertib with evofosfamide resulted in enhanced DNA damage and increased apoptosis in ovarian and pancreatic cancer cell lines. []. This synergistic effect stems from pimasertib's downregulation of BRCA2 expression under hypoxic conditions, combined with evofosfamide's selective toxicity towards hypoxic cells. []. The combination also showed increased antitumor activity in a BRCA wild-type pancreatic cancer xenograft model. [].

Entinostat

Relevance: Entinostat enhances the efficacy of pimasertib in aggressive breast cancer models. []. This synergistic effect is attributed to entinostat's ability to induce Noxa expression, a pro-apoptotic protein that targets and degrades Mcl-1, thereby enhancing the apoptotic effects of pimasertib. [].

SAR245409

Relevance: Combining pimasertib with SAR245409 showed promising antitumor activity in preclinical models, including patient-derived xenografts, across various cancer types. [, , , , ]. This synergy is attributed to simultaneous inhibition of the MAPK and PI3K pathways, leading to enhanced tumor growth inhibition and increased apoptosis. [, ]. The combination showed particular promise in low-grade serous ovarian cancer, where both pathways are frequently activated. [, ].

Sorafenib

Relevance: Sorafenib, in combination with pimasertib, demonstrated a synergistic effect in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergy is attributed to the blockade of both MAPK- and AKT-dependent signaling pathways. [].

Regorafenib

Relevance: Regorafenib, in combination with pimasertib, demonstrated synergistic effects in inhibiting cell growth and inducing apoptosis in pimasertib-resistant human colon and lung cancer cells. []. This synergistic interaction is attributed to the combined blockade of multiple signaling pathways, including MAPK- and AKT-dependent pathways. [].

BGB-3111

Relevance: BGB-3111 demonstrated synergistic antitumor activity when combined with pimasertib in various lymphoma cell lines, including ABC-DLBCL, CLL, and MCL. []. This synergistic interaction stems from the dual targeting of the MAPK pathway and B-cell receptor signaling, leading to improved antitumor activity and increased apoptosis compared to single-agent treatments.

PD173074

Relevance: Combining PD173074 with pimasertib enhanced the antiproliferative effect of OTX015, a BET inhibitor, in MCL cell lines. []. This synergy is potentially linked to counteracting the upregulation of FGFR3, which might contribute to adaptive resistance to OTX015. [].

Trametinib

Relevance: Trametinib, along with other MEK inhibitors, has shown activity against low-grade serous ovarian cancer (LGSC). [] The response to trametinib varies depending on the specific mutations present in LGSC cells. [] This highlights the heterogeneity of LGSC and emphasizes the need for personalized treatment approaches based on individual tumor profiles.

Binimetinib

Relevance: Binimetinib, along with other MEK inhibitors, has shown activity against LGSC. [] The response to binimetinib can vary depending on the specific mutations present in LGSC cells, emphasizing the heterogeneity of the disease. [] This suggests the need for personalized treatment strategies based on individual tumor molecular profiles.

Selumetinib (AZD6244)

Relevance: Selumetinib, while showing activity in preclinical models, failed to demonstrate significant efficacy as a single agent in clinical trials for triple-negative breast cancer (TNBC). [] This failure is attributed to intrinsic resistance mechanisms, highlighting the need for combination therapies or alternative strategies to overcome resistance.

Dabrafenib

Relevance: Dabrafenib is effective in BRAF-mutant melanoma, but other cancers, including LGSC, may exhibit varied sensitivity. [] LGSC cell lines with KRAS or NRAS mutations alongside BRAF mutations did not respond to dabrafenib, indicating that the presence of multiple mutations can influence treatment response. []

Tovorafenib

Relevance: While tovorafenib demonstrated efficacy against a BRAF fusion melanoma model, it showed limited activity against models with NF1-LOF mutations, suggesting its effectiveness may depend on the specific MAPK pathway alteration driving the tumor. [] Interestingly, combining tovorafenib with pimasertib demonstrated synergy in a NF1-LOF model, suggesting a potential for vertical pathway inhibition in this context. []

Properties

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.